molecular formula C23H19BrN8O3 B11557446 2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-bromo-4-nitrophenol

2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-bromo-4-nitrophenol

Cat. No.: B11557446
M. Wt: 535.4 g/mol
InChI Key: HEFGVQSIRRSNPK-VULFUBBASA-N
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Description

2-[(E)-{2-[4-(BENZYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMO-4-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, benzylamino, phenylamino, and nitrophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMO-4-NITROPHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzylamino and Phenylamino Groups: These groups are introduced through nucleophilic substitution reactions.

    Attachment of the Hydrazinylidene Group: This step involves the reaction of hydrazine derivatives with the triazine ring.

    Bromination and Nitration: The final steps involve bromination and nitration reactions to introduce the bromo and nitro groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4-(BENZYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMO-4-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The nitrophenol group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-{2-[4-(BENZYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMO-4-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMO-4-NITROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{2-[4-(BENZYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMO-4-NITROPHENOL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the triazine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H19BrN8O3

Molecular Weight

535.4 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(benzylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-bromo-4-nitrophenol

InChI

InChI=1S/C23H19BrN8O3/c24-19-12-18(32(34)35)11-16(20(19)33)14-26-31-23-29-21(25-13-15-7-3-1-4-8-15)28-22(30-23)27-17-9-5-2-6-10-17/h1-12,14,33H,13H2,(H3,25,27,28,29,30,31)/b26-14+

InChI Key

HEFGVQSIRRSNPK-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)NC4=CC=CC=C4

Origin of Product

United States

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